Tritoqualine

Catalog No.
S545956
CAS No.
14504-73-5
M.F
C26H32N2O8
M. Wt
500.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tritoqualine

CAS Number

14504-73-5

Product Name

Tritoqualine

IUPAC Name

7-amino-4,5,6-triethoxy-3-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-3H-2-benzofuran-1-one

Molecular Formula

C26H32N2O8

Molecular Weight

500.5 g/mol

InChI

InChI=1S/C26H32N2O8/c1-6-31-23-17-16(18(27)24(32-7-2)25(23)33-8-3)26(29)36-21(17)19-15-13(9-10-28(19)4)11-14-20(22(15)30-5)35-12-34-14/h11,19,21H,6-10,12,27H2,1-5H3

InChI Key

IRGJVQIJENCTQF-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

4,5,6-triethoxy-7-amino-3-(5,6,7,8-tetrahydro-4-methoxy-6-methyl-1,3-dioxolo(4,5-g)isoquinolin-5-yl)phthalide, 554 L, Hypostamine, Inhibostamin, tritoqualin, tritoqualine

Canonical SMILES

CCOC1=C(C(=C(C2=C1C(OC2=O)C3C4=C(C5=C(C=C4CCN3C)OCO5)OC)N)OCC)OCC

The exact mass of the compound Tritoqualine is 500.2159 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Isoquinolines - Supplementary Records. It belongs to the ontological category of isoquinolines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Tritoqualine is an atypical antihistamine agent used in the research and treatment of allergic conditions such as rhinitis and urticaria. Unlike conventional first or second-generation antihistamines that function by competitively blocking histamine H1-receptors, Tritoqualine's primary mechanism of action is the inhibition of the enzyme L-histidine decarboxylase. This inhibition prevents the synthesis of histamine from its precursor, L-histidine, thereby reducing the overall systemic and local concentration of this key mediator of allergic reactions. This upstream, synthesis-blocking mechanism provides a distinct pharmacological tool compared to receptor antagonists.

Direct substitution of Tritoqualine with conventional H1-receptor antagonists (e.g., dexchlorpheniramine, loratadine, cetirizine) is inappropriate for research and development workflows targeting the histamine synthesis pathway. H1 antagonists only compete with existing histamine at the receptor level and do not alter histamine production. In contrast, Tritoqualine actively reduces the concentration of available histamine in plasma, a distinct biochemical outcome not achievable with receptor blockers. Therefore, for any study aiming to modulate histamine levels at the source, investigate the function of histidine decarboxylase, or assess the effects of systemic histamine depletion, H1 antagonists are not functionally equivalent and represent a failed substitution.

Demonstrated Reduction of Systemic Histamine Levels In Vivo

In a comparative clinical study involving patients with seasonal allergic rhinitis, treatment with Tritoqualine resulted in a significant reduction of plasma histamine concentrations. In the same study, the first-generation H1-receptor antagonist dexchlorpheniramine maleate (DCPM) produced no modification in plasma histamine levels, confirming Tritoqualine's distinct, upstream mechanism of action.

Evidence DimensionChange in Plasma Histamine Concentration
Target Compound DataSignificant reduction observed
Comparator Or BaselineDexchlorpheniramine: No modification observed
Quantified DifferenceQualitatively distinct biochemical outcome (reduction vs. no change)
ConditionsClinical study in patients with seasonal allergic rhinitis caused by grass pollen.

This provides in-vivo evidence of a unique mechanism, making Tritoqualine essential for research targeting histamine synthesis rather than receptor blockade.

Favorable CNS Safety Profile: No Impairment of Cognitive-Motor Reaction Time

The same comparative study demonstrated that Tritoqualine did not modify reaction times to visual and auditive stimuli. In direct contrast, the classic antihistamine dexchlorpheniramine induced a significant slowing of reaction time to visual stimuli, a common side effect of first-generation H1 antagonists that cross the blood-brain barrier.

Evidence DimensionChange in Cognitive-Motor Reaction Time
Target Compound DataNo modification to visual or auditive stimuli reaction times
Comparator Or BaselineDexchlorpheniramine: Significant slowing of reaction time to visual stimuli
Quantified DifferenceAbsence of cognitive-motor impairment compared to a classic sedating antihistamine
ConditionsClinical study in allergic rhinitis patients.

This is a critical processability and usability advantage for in vivo studies where sedative side effects would confound behavioral or cognitive results.

Quantifiable Inhibition of Mast Cell Calmodulin Activity

Beyond its primary target, Tritoqualine exhibits a secondary mechanism involving the inhibition of mast cell degranulation. It was shown to inhibit the activity of calmodulin purified from mastocytoma P-815 cells with a defined IC50 of 1.0 µM. This action contributes to its ability to strongly inhibit Ca2+ influx in stimulated mast cells, a key step in histamine release.

Evidence DimensionCalmodulin Activity Inhibition (IC50)
Target Compound Data1.0 µM
Comparator Or BaselineN/A (Establishes a quantitative potency benchmark for a secondary mechanism)
Quantified DifferenceProvides a specific, quantitative measure of its mast cell stabilizing activity.
ConditionsIn vitro assay using calmodulin purified from mastocytoma P-815 cells.

This offers a secondary, quantifiable mechanism of action relevant for cell-based research into mast cell biology and non-histamine-receptor-mediated allergy pathways.

Pharmacological Models of Histamine Depletion

For creating in vivo or in vitro models that require a reduction in the total available pool of histamine, Tritoqualine is the appropriate tool. Its proven ability to lower plasma histamine levels provides a specific method for studying the physiological consequences of reduced histamine synthesis, an outcome not achievable with receptor antagonists.

Behavioral or Neurological Studies in Allergy Models

In animal or human studies where an allergic response must be controlled without introducing confounding sedative or cognitive-motor side effects, Tritoqualine is a justified choice. It has been shown to be as effective as a classic antihistamine for allergic rhinitis symptoms while having no impact on reaction times.

Probing Mast Cell Calcium Signaling Pathways

As a tool compound in cell biology, Tritoqualine can be used to investigate the role of calmodulin and calcium influx in mast cell activation. Its defined IC50 of 1.0 µM for calmodulin inhibition allows for its use as a benchmark inhibitor in cell-based degranulation assays.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.7

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

1

Exact Mass

500.21586598 Da

Monoisotopic Mass

500.21586598 Da

Heavy Atom Count

36

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

F4MW5166YH

MeSH Pharmacological Classification

Histamine H1 Antagonists

ATC Code

R - Respiratory system
R06 - Antihistamines for systemic use
R06A - Antihistamines for systemic use
R06AX - Other antihistamines for systemic use
R06AX21 - Tritoqualine

KEGG Target based Classification of Drugs

Enzymes
Lyases (EC4)
Carboxy-lyases [EC:4.1.1.-]
HDC [HSA:3067] [KO:K01590]

Other CAS

14504-73-5

Wikipedia

Tritoqualine

Dates

Last modified: 04-14-2024
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6: Sonneville A. [Hypostamine (tritoqualine), a synthetic reference antihistaminic]. Allerg Immunol (Paris). 1988 Dec;20(10):365-8. Review. French. PubMed PMID: 3063280.
7: Köbberling J, Cüppers HJ, Hintze G, Richter K, Rommelmann F, Tillil H. [References for a blood glucose lowering effect of tritoqualine in insulin treated diabetic patients]. Med Klin (Munich). 1988 Sep 16;83(18):596-600. German. PubMed PMID: 3054462.
8: Wojtecka-Lukasik E, Maśliński S. Is histamine involved in ethanol-induced inflammation? Agents Actions. 1988 Apr;23(3-4):321-3. PubMed PMID: 2839966.
9: Franchi F, Codacci-Pisanelli G, Aronne T. Flu-like syndrome due to tritoqualine in cutaneous mastocytosis. Acta Haematol. 1988;79(4):228. PubMed PMID: 3132809.
10: Rehn D, Reimann HJ, von der Ohe M, Schmidt U, Hennings G. The influence of tritoqualin (Inhibostamin) on the plasma histamine level and its biorhythmic variations. Agents Actions. 1987 Dec;22(3-4):209-13. PubMed PMID: 3445817.
11: Nakagawa Y, Ogawa T, Umezu K, Sato S. Effect of tritoqualine on the proliferation of interleukin-3 dependent cell line and sensitive cells. Jpn J Pharmacol. 1987 Nov;45(3):417-24. PubMed PMID: 2893857.
12: Yuasa S, Nakao Y, Umezu K. Suppressive effect of tritoqualine on enzyme leakage induced by D-galactosamine in rat primary-cultured hepatocytes. Jpn J Pharmacol. 1987 Mar;43(3):263-6. PubMed PMID: 3586415.
13: Wojtecka-Lukasik E, Dzierzkowska J, Maśliński S. Inhibitory effect of tritoqualine on activation of latent polymorphonuclear leukocyte collagenase. Int J Tissue React. 1987;9(1):69-72. PubMed PMID: 2439471.
14: Umezu K, Yuasa S, Ichikawa A. Inhibitory mechanism of tritoqualine on histamine release from mast cells. Biochem Pharmacol. 1986 Sep 15;35(18):3137-42. PubMed PMID: 2428378.
15: Gastpar H, Sauer PH. [Rhinomanometric measurements following intranasal allergen provocation]. Dtsch Med Wochenschr. 1986 Jun 27;111(26):1022-4. German. PubMed PMID: 2873014.
16: Yuasa S, Sudoh A, Nakao Y, Umezu K. Suppressive effect of tritoqualine on lipid peroxidation and enzyme leakage induced by carbon tetrachloride in rat hepatocytes. Jpn J Pharmacol. 1986 Jun;41(2):205-10. PubMed PMID: 2875205.
17: Maśliński C, Fogel WA, Wyczółkowska J, Nowak JZ. Tritoqualine and some aspects of histamine metabolism. Arzneimittelforschung. 1986 May;36(5):822-5. PubMed PMID: 2425817.
18: Narimatsu A, Nakao K, Egawa M, Hara H, Kitada Y, Yamazaki S, Miyake M, Tanaka T, Katayama S, Hashimoto N, et al. [General pharmacological action of tritoqualine (TRQ; (+/-)-(R*)-7-amino-4, 5, 6-triethoxy-3-[(R*)-5, 6, 7, 8-tetrahydro-4-methoxy-6-methyl-1, 3-dioxolo [4, 5-g] isoquinolin-5-yl] phthalide]. Nihon Yakurigaku Zasshi. 1986 Apr;87(4):457-78. Japanese. PubMed PMID: 3721362.
19: Umezu K, Yuasa S, Sudoh A, Inagaki M. [Suppressive effect of tritoqualine (TRQ) on the acceleration of fibrosis in the liver]. Nihon Yakurigaku Zasshi. 1986 Mar;87(3):291-300. Japanese. PubMed PMID: 3710312.
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